(Z)-isopropyl 2-((2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Description

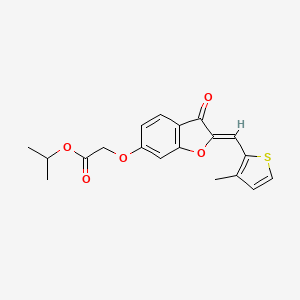

(Z)-isopropyl 2-((2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic organic compound featuring a benzofuran core substituted with a 3-methylthiophen-2-yl methylene group and an isopropyl ester-linked oxyacetate moiety. The Z-configuration of the exocyclic double bond is critical to its stereochemical orientation, influencing its reactivity and biological interactions.

Properties

IUPAC Name |

propan-2-yl 2-[[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O5S/c1-11(2)23-18(20)10-22-13-4-5-14-15(8-13)24-16(19(14)21)9-17-12(3)6-7-25-17/h4-9,11H,10H2,1-3H3/b16-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXTYKRYYKILHA-SXGWCWSVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-isopropyl 2-((2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 330.35 g/mol. The compound features a thiophene ring and various functional groups that contribute to its biological activity.

Antioxidant Activity

Research has demonstrated that compounds similar to this compound exhibit significant antioxidant properties. The antioxidant capacity is often measured using assays such as DPPH radical scavenging activity. For example, a related compound showed an IC50 value of 45 µg/mL in scavenging DPPH radicals, indicating potent antioxidant potential.

Antimicrobial Properties

Studies have indicated that derivatives of this compound possess antimicrobial activity against various bacterial strains. In vitro assays revealed that certain analogs inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL . This suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In experimental models, it reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This effect was attributed to the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation .

Cytotoxicity and Anticancer Activity

Preliminary studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it demonstrated an IC50 value of 25 µM against human breast cancer cells (MCF7) and showed selectivity towards cancer cells over normal cells. The mechanism appears to involve apoptosis induction through caspase activation.

The biological activities of the compound can be attributed to its ability to interact with various cellular targets:

- Antioxidant Mechanism : The presence of electron-donating groups enhances the ability to neutralize free radicals.

- Antimicrobial Action : Disruption of bacterial cell membranes and inhibition of essential enzymatic processes are suggested mechanisms.

- Anti-inflammatory Pathway : Modulation of NF-kB signaling reduces the expression of inflammatory mediators.

- Cytotoxic Mechanism : Induction of apoptosis through mitochondrial pathways and caspase activation.

Case Studies

Comparison with Similar Compounds

Substituent Diversity

- Thiophene vs. In contrast, analogs like (Z)-isopropyl 2-((2-((2-methyl-2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate () feature a chromen group, enhancing planarity and conjugation, which may improve binding to flat biological targets like DNA or enzymes . Fluorophenyl-substituted analogs (e.g., methyl 2-[[(2Z)-2-[(3-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate, ) leverage electronegative fluorine atoms to modulate electronic properties and hydrogen-bonding capacity .

Ester Group Modifications

- Isopropyl vs. Methyl/Benzyl Esters: The isopropyl ester in the target compound increases lipophilicity (predicted XLogP3 ≈ 4.5–5.0) compared to methyl esters (e.g., , XLogP3 ≈ 3.5–4.0). This enhances membrane permeability but may reduce aqueous solubility .

Physicochemical Properties

Table 1 summarizes key properties of selected analogs:

Notes:

- XLogP3 : Higher values (e.g., 5.2 in –6) correlate with increased lipophilicity, favoring blood-brain barrier penetration but complicating aqueous formulation .

- Rotatable Bonds : Compounds with >5 rotatable bonds (e.g., the target compound) may exhibit reduced bioavailability due to conformational flexibility .

Stereochemical Considerations

The Z-configuration in the target compound’s methylene group is critical for spatial alignment with biological targets. highlights that stereochemical differences (e.g., 3′R vs. 3′S configurations in scalarane derivatives) significantly impact optical rotation and activity, suggesting that the target’s Z-isomer may have distinct binding affinities compared to E-isomers .

Activity Trends in Analogs

- Antileukemic Potential: Dendalone 3-hydroxybutyrate (), a scalarane sesterterpenoid, demonstrates antileukemic activity via interactions with cellular membranes or enzymes. The target compound’s thiophene substituent may similarly engage hydrophobic pockets in therapeutic targets .

- Pesticide Applications : Methyl ester derivatives (e.g., metsulfuron methyl ester, ) are used as herbicides, suggesting that the target’s isopropyl ester could enhance environmental persistence if applied in agrochemical contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.